molecular formula C9H6F3N B089118 6-(Trifluoromethyl)indole CAS No. 13544-43-9

6-(Trifluoromethyl)indole

Cat. No.: B089118
CAS No.: 13544-43-9
M. Wt: 185.15 g/mol
InChI Key: BPYBYPREOVLFED-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indole is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-Catalyzed Reactions in Synthesis and Functionalization of Indoles

    Palladium-catalyzed reactions are important for the synthesis and functionalization of indoles, including 6-(Trifluoromethyl)indole. These methods are noted for their tolerance of a wide range of functionalities and applicability to complex molecules, which is crucial in organic chemistry for producing fine chemicals, agrochemical, and pharmaceutical intermediates, and active ingredients efficiently (Cacchi & Fabrizi, 2005).

  • Photoaffinity Labeling using Trifluoromethyldiazirinyl Indoles

    Trifluoromethyldiazirinyl indoles synthesized from bromoindole derivatives, including this compound, have been used for photoaffinity labeling in biological functional analysis. This application is significant for the comprehensive synthesis of various bioactive indole metabolites (Murai et al., 2012).

  • Stability and Reactivity Studies of Fluoromethyl Indoles

    Research has been conducted on the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, comparing them to this compound. Understanding the stability of these compounds is crucial for their application in various chemical processes (Woolridge & Rokita, 1989).

  • Synthesis of Tetrahydro-β-Carboline Skeletons

    Indole compounds, including this compound, have been used in synthesizing tetrahydro-β-carboline skeletons. This method is effective in assembling complex structures containing alkaloids such as harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).

  • Exploration of Indole Derivatives in Spectroscopic and Computational Studies

    Novel indole-based imines and amines, potentially including derivatives of this compound, have been synthesized and characterized through various techniques. These studies provide insights into the stability and properties of indole derivatives for applications in biological, industrial, and optical fields (Tariq et al., 2020).

  • Production of Perfluoroalkylated Indoles

    A method for producing 2-(trifluoromethyl)indoles via Pd(0)-catalyzed C(sp(3))-H functionalization has been developed. These compounds, closely related to this compound, are valuable in drug discovery due to their stable nature and ease of synthesis (Pedroni & Cramer, 2016).

  • Biological, Chemical, and Pharmacological Activity of Indole Derivatives

    The indole nucleus, as seen in this compound, plays a significant role in many natural and synthetic molecules with notable biological activity. This review emphasizes the achievements in biological, chemical, and pharmacological activities of indole derivatives (Kaushik et al., 2013).

Safety and Hazards

6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .

Future Directions

Indole is one of the most abundant heterocycles occurring in natural products . Some indole derivatives are widely known to play an important role in the vital activity of humans and animals . Therefore, a lot of research is being carried out towards antiviral drug discovery by many researchers .

Mechanism of Action

Target of Action

Indole compounds, which include 6-(trifluoromethyl)indole, are known to be bioactive and are widely used in medicine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that the trifluoromethyl group enhances the polarity, stability, and lipophilicity of indole compounds . This could potentially influence the interaction of this compound with its targets and result in changes at the molecular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is used in pharmaceutical intermediates , suggesting that it may have suitable pharmacokinetic properties for drug development.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It is worth noting that the compound is used in liquid crystal intermediates , suggesting that it may have specific environmental requirements or sensitivities.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYBYPREOVLFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380547
Record name 6-(Trifluoromethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-43-9
Record name 6-(Trifluoromethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13544-43-9
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Synthesis routes and methods I

Procedure details

Carefully add NaH (10.83 g, 60% in oil, 270.8 mmol, 4 eq.) to EtOH (200 mL). When cool, add a solution of 5-trifluoromethyl-2-trimethylsilanylethynylphenylamine (22.3 g, 67.7 mmol) in EtOH (400 mL) with vigorous stirring. After 2 hours, heat to reflux. After 4 hours, evaporate in vacuo to remove the EtOH and dilute the residue obtained with water and extract with Et2O. Combine the organic layers and wash with brine, dry over MgSO4, filter, and evaporate to give a dark oil. Absorbed the oil onto silica gel and load onto short column of silica gel. Elute with 20% EtOAc in hexanes. Pool fractions containing the product and remove the solvent leaving a dark brown oil. Further purification of the oil by HPLC (silica column) using a gradient 1% Et2O in hexanes to 15% Et2O in hexanes. Pool fractions containing the product and remove the solvent to give the title compound as an orange solid: 1H NMR (300 MHz, d6-DMSO-d6): 6.58 (m, 1H), 7.28 (m, 1H), 7.61 (t, 1H), 7.74 (m, 2H), 11.51 (bs, 1H); MS(EI+): m/z 185 (M+).
Name
Quantity
10.83 g
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The commercially available (2-nitro-4-trifluoromethylphenyl) acetonitrile (14.0 g, 60.8 mmol) was dissolved in 9:1 EtOH:H2O (50 mL) and glacial acetic acid (1.4 mL). This mixture was hydrogenated over 10% Pd/C (5.0 g) at 50 psi for 16 h at room temperature. The reaction was filtered over celite and evaporated in vacuo. The residue was partitioned between saturated aqueous sodium carbonate and dichloromethane (2×200 mL) and the combined organic extract was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 20:1, 9:1, 5:1) to afford 12.9 g (65% yield) of 6-trifluoromethyl-1H-indole as a yellow solid: 1H NMR (400 MHz, CDCl3) 8.36, (1H, br s), 7.72 (2H, m), 7.37 (2H, m), 6.63 (1H, m); MS m/e 184 (M−H)−. Anal calcd. for C9H6F3N: C, 58.38; H, 3.26; N, 7.56. Found: C, 58.30; H, 2.92; N, 7.49.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 6-(Trifluoromethyl)indole in the context of Mycobacterium tuberculosis?

A: Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, requires specific enzymes for survival and growth. The research paper focuses on Mtb ArgB, an enzyme involved in the biosynthesis of arginine, an essential amino acid for Mtb. [] Inhibiting ArgB could potentially disrupt arginine synthesis, hindering Mtb growth and offering a potential therapeutic strategy against tuberculosis. This study investigates this compound as a potential inhibitor of Mtb ArgB.

Q2: What insights does the crystal structure of Mtb ArgB complexed with this compound provide?

A: The paper describes the successful determination of the crystal structure of Mtb ArgB bound to this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and the enzyme's active site. Analyzing this structure can reveal key binding interactions, providing valuable insights for designing more potent and specific inhibitors of Mtb ArgB.

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